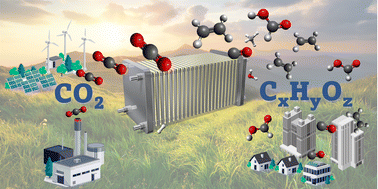Recent advances in electrocatalytic reduction of ambient CO2 toward high-value feedstock
Inorganic Chemistry Frontiers Pub Date: 2023-10-17 DOI: 10.1039/D3QI01522J
Abstract
The effects of climate change have arisen due to greenhouse gases emitted into the atmosphere, and the finite supply of fossil fuels will eventually be unable to support the needs of the petrochemical industry. Solutions to these two complex problems will have to be multipronged, but the industrial implementation of the electrocatalytic reduction of CO2 can help with both issues. Importantly, the demand for multi-carbon feedstock offers immediate financial incentives, accelerating the search for solutions to the climate problem. However, the technology for the electrocatalytic reduction of CO2 is still in the process of being commercialised, and the use of ambient CO2 is a prerequisite for widescale adoption. Here we discuss the progress in this area and the remaining barriers to realizing its potential.


Recommended Literature
- [1] Retraction: Elevation of USP4 antagonizes oxygen glucose deprivation/reoxygenation-evoked microglia activation and neuroinflammation-mediated neurotoxicity via the TRAF6-NF-κB signaling
- [2] PPEGMEMA-based cationic copolymers designed for layer-by-layer assembly†
- [3] Effect of grain size on electrochemical performance and kinetics of Co3O4 electrode materials†
- [4] Activity-based protein profiling reveals that secondary-carbon-centered radicals of synthetic 1,2,4-trioxolanes are predominately responsible for modification of protein targets in malaria parasites†
- [5] A platinum oxide decorated amorphous cobalt oxide hydroxide nanosheet array towards alkaline hydrogen evolution†
- [6] Synthesis of fluorescent dye-doped silica nanoparticles for target-cell-specific delivery and intracellular MicroRNA imaging†
- [7] A cobalt phosphide catalyst for the hydrogenation of nitriles†
- [8] Triplex molecular beacons for sensitive recognition of melamine based on abasic-site-containing DNA and fluorescent silver nanoclusters†
- [9] Direct electrochemistry and bioelectrocatalysis of horseradish peroxidase entrapped in a self-supporting nanoporous gold electrode: a new strategy to improve the orientation of immobilized enzymes†
- [10] Azilsartan piperazine salt solvate and monohydrate: preparation, crystal structure, enhanced solubility and oral bioavailability†

Journal Name:Inorganic Chemistry Frontiers
Research Products
-
CAS no.: 162758-94-3
-
CAS no.: 16514-83-3









